

BPR1M97: A Novel Dual Agonist with Potential for Safer Opioid Analgesia

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Compound of Interest

Compound Name: **BPR1M97**

Cat. No.: **B1436885**

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Abstract

Traditional opioid analgesics, primarily acting through the mu-opioid receptor (MOP), are the cornerstone for managing moderate to severe pain. However, their clinical utility is significantly hampered by a high incidence of severe side effects, including respiratory depression, constipation, tolerance, and a high potential for abuse and addiction.[1][2][3] This whitepaper provides a comprehensive technical overview of **BPR1M97**, a novel small molecule that has demonstrated potent antinociceptive effects with a significantly improved safety profile in preclinical studies. **BPR1M97** functions as a dual agonist, targeting both the MOP and the nociceptin/orphanin FQ peptide (NOP) receptor.[1][4] This dual mechanism of action is believed to be key to its attenuated side effect profile, offering a promising new avenue in the development of safer and more effective pain therapeutics. This document details the in vitro and in vivo pharmacology of **BPR1M97**, presenting key quantitative data, experimental methodologies, and visual representations of its signaling pathways and experimental workflows.

Introduction: The Unmet Need for Safer Opioids

The opioid crisis underscores the urgent need for potent analgesics devoid of the life-threatening and debilitating side effects of conventional opioids. Morphine and other MOP agonists exert their analgesic effects by activating G-protein signaling pathways that inhibit neuronal excitability. However, they also recruit β -arrestin-2, a signaling protein implicated in the development of respiratory depression and tolerance. The ideal next-generation analgesic would selectively activate the therapeutic G-protein pathways while minimizing or avoiding β -

arrestin-2 recruitment. Furthermore, emerging research has highlighted the NOP receptor system as a promising target for modulating pain and mitigating the adverse effects of MOP agonism. Simultaneous activation of NOP and MOP receptors has been shown to produce synergistic analgesic effects with a reduction in typical opioid side effects.

BPR1M97 has been developed as a dual agonist for the MOP and NOP receptors. Preclinical evidence suggests that this compound offers robust analgesia with a wider therapeutic window compared to morphine, exhibiting less respiratory and gastrointestinal dysfunction, as well as reduced potential for tolerance and withdrawal.

In Vitro Pharmacology of **BPR1M97**

The initial characterization of **BPR1M97** involved a series of in vitro assays to determine its binding affinity and functional activity at the MOP and NOP receptors.

Receptor Binding and Functional Activity

The binding affinity of **BPR1M97** to the MOP and NOP receptors was determined using radioligand binding assays. The functional activity was assessed through various cell-based assays, including cyclic-adenosine monophosphate (cAMP) production, β -arrestin-2 recruitment, receptor internalization, and membrane potential assays.

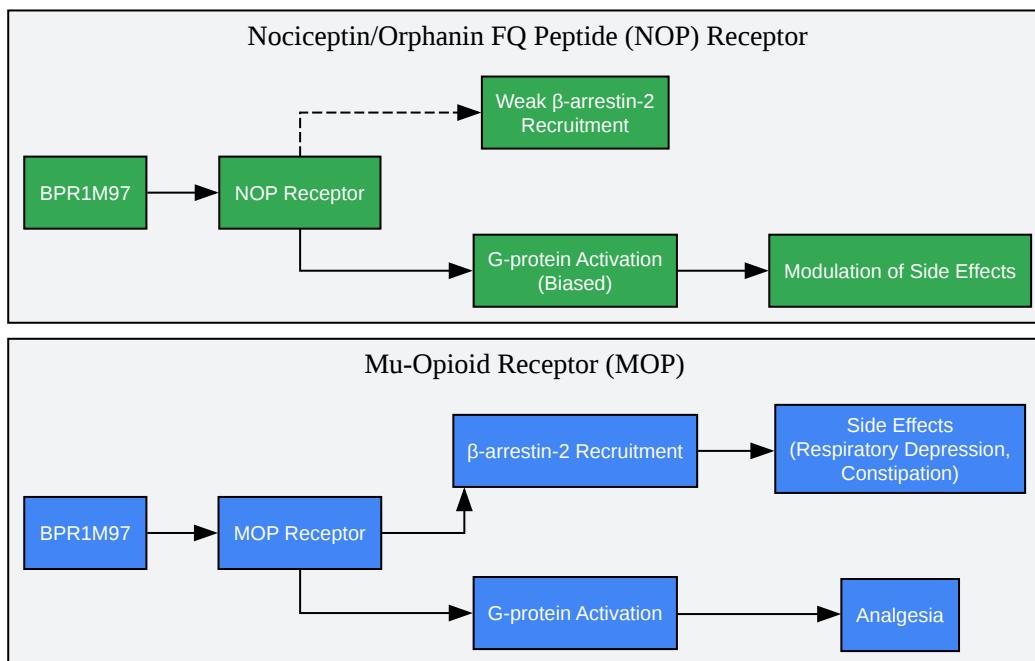
Parameter	MOP Receptor	NOP Receptor	Reference
Binding Affinity (Ki)	1.8 nM	4.2 nM	
Functional Profile	Full Agonist	G protein-biased Agonist	

Table 1: In Vitro Receptor Binding and Functional Profile of **BPR1M97**

Signaling Pathway

BPR1M97 demonstrates a distinct signaling profile at the MOP and NOP receptors. At the MOP receptor, it acts as a full agonist, activating both G-protein and β -arrestin-2 mediated pathways. In contrast, at the NOP receptor, it functions as a G protein-biased agonist, preferentially activating the G-protein signaling cascade with weaker recruitment of β -arrestin-2. This biased

agonism at the NOP receptor is hypothesized to contribute to the improved side effect profile of **BPR1M97**.



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BPR1M97 Signaling Pathways at MOP and NOP Receptors.

In Vivo Pharmacology and Reduced Side Effect Profile

A comprehensive series of in vivo studies in animal models has been conducted to evaluate the antinociceptive efficacy and side effect profile of **BPR1M97** in comparison to morphine.

Antinociceptive Efficacy

BPR1M97 has demonstrated potent antinociceptive effects in various pain models, including thermal-stimulated pain, inflammatory-induced allodynia, and cancer-induced pain. Notably, it exhibited a faster onset of action and superior analgesia in a cancer pain model compared to morphine.

Pain Model	BPR1M97 (ED50)	Morphine (ED50)	Reference
Thermal-Stimulated Pain (Tail-flick)	127.1 ± 34.65 µg/kg	Not explicitly stated for direct comparison in the provided search results	
Cancer-Induced Pain	More potent than morphine	-	

Table 2: Antinociceptive Efficacy of **BPR1M97** in Animal Models

Reduced Opioid Side Effects

A key finding from the preclinical studies is the significantly reduced incidence of typical opioid-related side effects with **BPR1M97** administration compared to morphine.

Side Effect	BPR1M97	Morphine	Reference
Respiratory Dysfunction	Less than morphine	Standard opioid-induced respiratory depression	
Cardiovascular Dysfunction	Less than morphine	-	
Gastrointestinal Transit Inhibition (Constipation)	Less than morphine	Significant inhibition	
Antinociceptive Tolerance	Less than morphine	Development of tolerance	
Withdrawal Symptoms (Naloxone-precipitated jumping)	Less than morphine	Significant withdrawal symptoms	
Global Activity	Decreased	-	

Table 3: Comparative Side Effect Profile of **BPR1M97** and Morphine

Experimental Protocols

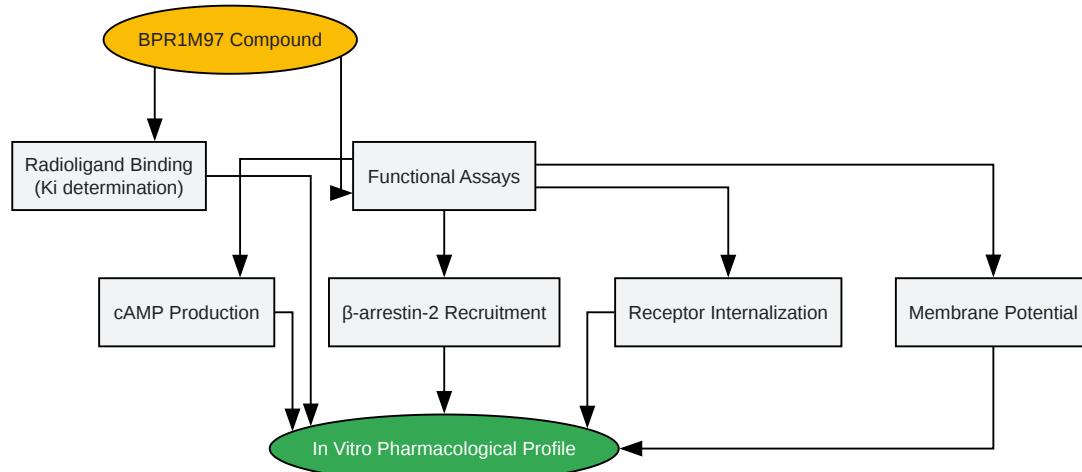
Detailed methodologies were employed in the preclinical evaluation of **BPR1M97**. The following outlines the key experimental protocols cited in the literature.

In Vitro Assays

- Radioligand Binding Assays: Performed to determine the binding affinities (Ki) of **BPR1M97** for the MOP and NOP receptors.
- cAMP Production Assays: Utilized to measure the functional agonism of **BPR1M97** by assessing its ability to inhibit forskolin-stimulated cAMP production in cells expressing the target receptors.
- β -arrestin-2 Recruitment Assays: Employed to quantify the recruitment of β -arrestin-2 to the MOP and NOP receptors upon agonist stimulation, providing a measure of this specific

signaling pathway.

- Receptor Internalization Assays: Conducted to visualize and quantify the agonist-induced internalization of the MOP and NOP receptors.
- Membrane Potential Assays: Used to assess the effect of **BPR1M97** on cellular membrane potential, another indicator of receptor activation.



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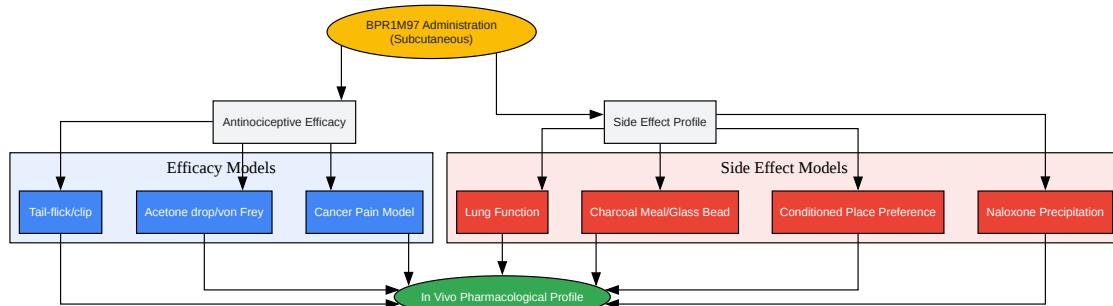
Workflow for In Vitro Characterization of **BPR1M97**.

In Vivo Assays

A variety of in vivo models were used to characterize the pharmacology of **BPR1M97**.

- Tail-flick and Tail-clip Tests: Acute thermal and mechanical nociception assays to assess the analgesic effects of **BPR1M97**.

- Acetone Drop and von Frey Hair Tests: Models of cold and mechanical allodynia, respectively, used to evaluate efficacy in neuropathic pain states.
- Charcoal Meal and Glass Bead Tests: Assays to measure gastrointestinal transit time and assess the constipating effects of the compound.
- Lung and Heart Functional Tests: Employed to evaluate the respiratory and cardiovascular side effects.
- Locomotor Activity Test: Used to measure changes in spontaneous movement and sedative effects.
- Conditioned Place Preference (CPP) Test: A model to assess the rewarding and abuse potential of the compound.
- Naloxone Precipitation Test: Used to induce and quantify withdrawal symptoms, indicating the development of physical dependence.



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Workflow for In Vivo Characterization of **BPR1M97**.

Conclusion and Future Directions

BPR1M97 represents a significant advancement in the quest for safer opioid analgesics. Its dual MOP/NOP receptor agonist activity, particularly its G protein-biased agonism at the NOP receptor, appears to be a key factor in its favorable preclinical profile. The compound's potent antinociceptive effects, coupled with a marked reduction in respiratory depression, constipation, tolerance, and withdrawal liability compared to morphine, position it as a promising candidate for further development.

Future research should focus on elucidating the precise molecular mechanisms underlying the synergistic effects of MOP and NOP co-activation and the role of biased agonism in mitigating side effects. While no clinical trial data is currently available in the provided search results, the strong preclinical evidence warrants the progression of **BPR1M97** into clinical development to evaluate its safety and efficacy in human subjects. Successful clinical translation of **BPR1M97** could provide a much-needed therapeutic alternative for patients suffering from moderate to severe pain, with a significantly improved safety and tolerability profile.

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